PDE5 Inhibitory Potency: (S)-Xanthoanthrafil vs. (R)-Xanthoanthrafil (FR226807)
(S)-Xanthoanthrafil is the S‑enantiomer of the xanthoanthrafil scaffold. The R‑enantiomer (FR226807) demonstrates potent PDE5 inhibitory activity with an IC₅₀ of 1.1 nM [1]. In contrast, (S)-Xanthoanthrafil is characterized as a synthetic intermediate for cGMP‑phosphodiesterase inhibitor preparation , implying significantly reduced or negligible PDE5 inhibitory activity relative to the R‑enantiomer. This stereochemical dependence on PDE5 inhibition is a recognized feature within the class.
| Evidence Dimension | PDE5 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported (implied low/negligible) |
| Comparator Or Baseline | (R)-Xanthoanthrafil (FR226807): IC₅₀ 1.1 nM |
| Quantified Difference | Not quantified; functional role differs |
| Conditions | Human platelet PDE5 enzyme assay |
Why This Matters
Researchers requiring a chiral intermediate for PDE5 inhibitor synthesis must source the (S)-enantiomer to avoid unintended PDE5 inhibition introduced by the R‑enantiomer present in racemic or mis‑specified material.
- [1] Hosogai, N., Hamada, K., Tomita, M., Nagashima, A., Takahashi, T., Sekizawa, T., Mizutani, T., Urano, Y., Kuroda, A., Sawada, K., Ozaki, T., Seki, J., & Goto, T. (2001). FR226807: a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology, 428(2), 295–302. View Source
